3-(2-chlorophenyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-10-15(16(24-27-10)11-6-4-5-7-12(11)21)18(26)23-19-22-13-8-20(2,3)9-14(25)17(13)28-19/h4-7H,8-9H2,1-3H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWAABXNNVSKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes a benzothiazole moiety and an oxazole ring. The presence of a chlorophenyl group is significant for its biological interactions.
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi. For instance, it demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
Anticancer Properties
The compound's cytotoxic effects have been assessed in several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). Results indicated that the compound significantly inhibited cell proliferation in these lines, with IC50 values suggesting strong anticancer potential. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
In vitro studies have also highlighted the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Layek et al. (2023) | Evaluated the cytotoxicity against MCF-7 and HCT-116 cells; significant inhibition observed with IC50 values < 20 µM. |
| Research on antimicrobial activity (2022) | Demonstrated effectiveness against gram-positive and gram-negative bacteria with MIC values ranging from 8 to 32 µg/mL. |
| Anti-inflammatory study (2023) | Showed reduction in TNF-alpha levels by 50% at 10 µM concentration in LPS-stimulated macrophages. |
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : It might modulate receptors related to pain and inflammation pathways.
- DNA Interaction : Benzothiazole derivatives are known to intercalate with DNA, potentially disrupting replication in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Ortho-substituted derivatives (e.g., 4i , Target Compound ) often exhibit lower synthetic yields compared to para-substituted analogs (e.g., 4g ), likely due to steric challenges during cyclization or amide bond formation .
- Electronic Effects : Fluorine substituents (e.g., 4h ) enhance metabolic stability compared to chlorine, but chlorine’s larger size may improve hydrophobic interactions in biological systems .
Isoxazole-Benzothiazole Derivatives
and highlight compounds with structural similarities to the target molecule:
- N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-methyl-3-phenylisoxazole-4-carboxamide (): Shares the dimethyl-tetrahydrobenzothiazole core but lacks the 2-chlorophenyl group. The phenyl substitution at the isoxazole-3-position may reduce steric bulk compared to the target compound’s ortho-chloro substituent .
Preparation Methods
Cyclization of Thioamide Precursors
The 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole intermediate is synthesized via cyclization of a thioamide derivative. A representative pathway involves:
-
Thioacetylation : Treatment of 2-amino-4,4-dimethylcyclohexan-1-one with thiobenzamide in toluene at 110°C for 12 hours, yielding 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole.
-
Oxidation : The thioamide intermediate is oxidized using hydrogen peroxide in acetic acid to form the sulfonyl group.
Key Conditions :
Formation of the Oxazole Carboxamide Moiety
Cyclocondensation for Oxazole Synthesis
The 5-methylisoxazole-4-carboxylic acid precursor is prepared via cyclocondensation:
-
Nitrile Oxide Formation : Reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride in ethanol, followed by chlorination with N-chlorosuccinimide (NCS).
-
Cycloaddition : The nitrile oxide intermediate undergoes [3+2] cycloaddition with ethyl acetoacetate in dichloromethane at 0°C, yielding ethyl 5-methylisoxazole-4-carboxylate.
Optimization Note : Using trichloroacetyl chloride as a catalyst improves regioselectivity, achieving >90% purity.
Coupling Reactions and Final Assembly
Amide Bond Formation
The benzothiazole and oxazole moieties are coupled via a carbodiimide-mediated reaction:
-
Activation : Treatment of 5-methylisoxazole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF at 0°C.
-
Coupling : Addition of 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole to the activated ester, stirred at 25°C for 24 hours.
Critical Parameters :
-
Solvent : Tetrahydrofuran (THF) minimizes side reactions.
-
Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion.
Purification and Characterization
Q & A
Q. What synthetic routes and characterization methods are recommended for this compound?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazole precursors and oxazole-4-carboxylic acid derivatives. Key steps include:
- Solvent selection : Ethanol is commonly used for cyclization reactions, yielding products at 37–70% efficiency (depending on substituents) .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane mixtures) ensures high purity, with monitoring via TLC or HPLC .
- Characterization : Use H/C NMR to confirm regiochemistry (e.g., chlorophenyl and oxazole ring positions) and IR spectroscopy to validate carbonyl (C=O) and amide (N–H) functional groups .
Q. How is initial biological activity screening performed for this compound?
- Methodological Answer :
- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) tests against bacterial (e.g., Staphylococcus aureus, E. coli) and fungal strains (e.g., Candida albicans). For example, analogs with MIC values of 10.7–21.4 μmol mL×10 show potency .
- Dose-response curves : Use microdilution techniques in 96-well plates, with absorbance readings at 600 nm to quantify growth inhibition .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the benzothiazole core and hydrophobic interactions with the chlorophenyl group .
- Validation : Compare docking scores with experimental IC values. Mutagenesis studies (e.g., alanine scanning) can confirm critical binding residues .
Q. What strategies resolve discrepancies in biological activity across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., halogen position on phenyl rings) and correlate with MIC/MBC data. For instance, 2-chlorophenyl analogs may exhibit enhanced membrane permeability compared to 3-chloro derivatives .
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify physicochemical properties (logP, polar surface area) driving activity. highlights solubility and steric effects as key factors .
Q. How can synthetic yield and purity be optimized for scaled research applications?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and yield in multi-step syntheses .
- Alternative solvents : Replace ethanol with DMF or acetonitrile to enhance solubility of hydrophobic intermediates .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Oxidative stability : Expose to HO or radical initiators (e.g., AIBN) and track byproducts using LC-UV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
